Draflazine

Vue d'ensemble

Description

Draflazine is a potent inhibitor of equilibrative nucleoside transporters (ENTs). It is more selective for ENT1 relative to ENT2 . Draflazine is cardioprotective due to potentiation of receptor-mediated effects of adenosine in the ischemic myocardium. It has also been tested for enhancing cardiac functionality in isolated hearts during storage .

Molecular Structure Analysis

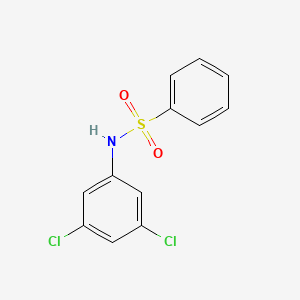

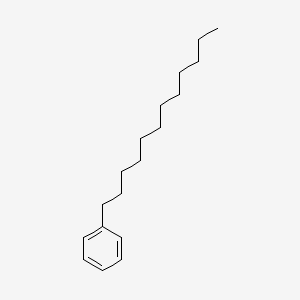

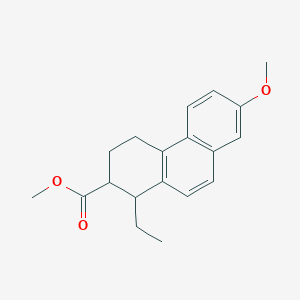

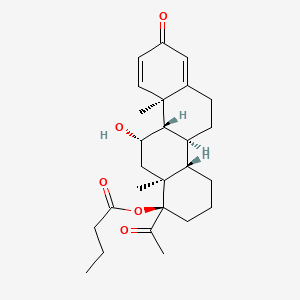

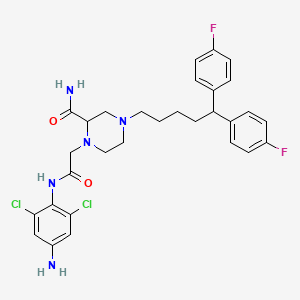

Draflazine has a molecular weight of 604.52 and its formula is C30H33Cl2F2N5O2 . The SMILES representation of Draflazine isO=C(NC1=C(Cl)C=C(N)C=C1Cl)CN2C(C(N)=O)CN(CCCCC(C3=CC=C(F)C=C3)C4=CC=C(F)C=C4)CC2 . Physical And Chemical Properties Analysis

Draflazine has seven hydrogen bond acceptors, three hydrogen bond donors, and twelve rotatable bonds .Applications De Recherche Scientifique

Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1)

Draflazine analogues have been studied for their binding kinetics with the equilibrative nucleoside transporter-1 (ENT1, SLC29A1), which is an important drug target . ENT1 transporter inhibition is a potential treatment for ischemic heart disease, stroke, and cancer . Draflazine analogues have shown high affinity and significantly longer residence times at the protein .

Treatment of Ischemic Heart Disease

The inhibition of ENT1 by Draflazine has potential applications in the treatment of ischemic heart disease . This is due to the role of ENT1 in the transport of nucleosides, which are involved in various cellular processes including energy transfer and signal transduction .

Treatment of Stroke

Similarly, the inhibition of ENT1 by Draflazine can be used in the treatment of stroke . By inhibiting ENT1, Draflazine can potentially affect the transport of nucleosides and thus influence the cellular processes that are disrupted during a stroke .

Cancer Treatment

Draflazine’s inhibition of ENT1 also has implications in cancer treatment . The transport of nucleosides is crucial in cancer cells due to their rapid proliferation and need for nucleotides for DNA replication .

Pharmacokinetics and Red Blood Cell Partitioning

Draflazine has a non-linear red blood cell partitioning, which has implications for its pharmacokinetics . The binding of Draflazine to the nucleoside transporter on red blood cells is an important determinant of its pharmacokinetics .

Inhibition of Adenosine Breakdown

Draflazine has been shown to inhibit adenosine breakdown ex vivo . This is significant as adenosine has various physiological effects, including vasodilation and inhibition of platelet aggregation .

Mécanisme D'action

Target of Action

Draflazine primarily targets the equilibrative nucleoside transporter 1 (ENT1) . ENT1 plays a crucial role in the regulation of extracellular adenosine concentrations . By inhibiting ENT1, Draflazine increases adenosine concentrations, which can have various downstream effects .

Mode of Action

Draflazine acts as a potent inhibitor of the ENT1 transporter . It exhibits a high degree of selectivity for ENT1 over ENT2 . This inhibition of ENT1 leads to an increase in extracellular adenosine concentrations .

Pharmacokinetics

It’s known that the compound exhibits non-linear red blood cell partitioning . This suggests that Draflazine binds to the nucleoside transporter on red blood cells in a capacity-limited manner . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Draflazine.

Result of Action

The primary result of Draflazine’s action is an increase in extracellular adenosine concentrations due to the inhibition of ENT1 . This can potentiate the biological effects of adenosine . .

Propriétés

IUPAC Name |

1-[2-(4-amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33Cl2F2N5O2/c31-25-15-23(35)16-26(32)29(25)37-28(40)18-39-14-13-38(17-27(39)30(36)41)12-2-1-3-24(19-4-8-21(33)9-5-19)20-6-10-22(34)11-7-20/h4-11,15-16,24,27H,1-3,12-14,17-18,35H2,(H2,36,41)(H,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMYIWLIESDFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1CCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)N)CC(=O)NC4=C(C=C(C=C4Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33Cl2F2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869655 | |

| Record name | 1-[2-(4-Amino-2,6-dichloroanilino)-2-oxoethyl]-4-[5,5-bis(4-fluorophenyl)pentyl]piperazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Draflazine | |

CAS RN |

120770-34-5 | |

| Record name | Draflazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120770-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Draflazine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120770345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DRAFLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y25DT968Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Draflazine exerts its pharmacological effects by binding to and inhibiting equilibrative nucleoside transporter 1 (ENT1) [, ]. This inhibition prevents the cellular uptake of adenosine, leading to an increase in its extracellular concentration [, , ]. This elevation in adenosine levels can then activate adenosine receptors (primarily A1 and A2A subtypes), triggering various downstream effects depending on the tissue and receptor subtype involved [, , , , , , ].

ANone: The provided abstracts primarily focus on the pharmacological aspects of Draflazine and do not provide detailed information about its material compatibility, stability under various conditions, or specific applications beyond its therapeutic potential.

A: Draflazine is not a catalyst. It functions as an inhibitor of ENT1, meaning it binds to the transporter and hinders its function, rather than catalyzing a chemical reaction [, , ].

A: While the abstracts don't provide explicit details on computational studies, one study mentions the development of a physiological red blood cell kinetic model to understand the relationship between adenosine breakdown inhibition and nucleoside transporter occupancy by Draflazine []. This suggests the use of computational modeling in understanding Draflazine's pharmacokinetics.

A: Research indicates that specific structural features of Draflazine are crucial for its interaction with ENT1. Studies involving Draflazine analogues and chimeric constructs between human and rat ENT1 have identified transmembrane segments 3-6 as crucial for binding to coronary vasodilator drugs, including Draflazine [, ]. Mutations at specific residues within ENT1, such as Trp29, significantly influence the binding affinity of Draflazine and its analogues []. Additionally, research on the stereoselectivity of Draflazine enantiomers revealed that the (-) enantiomer, Draflazine, exhibits higher potency in inhibiting nucleoside transport and exerts cardioprotective effects, while the (+) enantiomer lacks these properties []. This highlights the importance of stereochemistry in Draflazine's biological activity.

ANone: The provided abstracts do not delve into the specific stability challenges of Draflazine or describe formulation strategies employed to enhance its stability, solubility, or bioavailability.

ANone: The provided abstracts primarily focus on the pharmacological research of Draflazine and do not discuss SHE regulations, risk minimization procedures, or responsible practices associated with its development or handling.

A: Draflazine exhibits non-linear pharmacokinetics, largely due to its capacity-limited binding to the nucleoside transporter located on red blood cells [, ]. This binding significantly influences its distribution and elimination. The compound exhibits a long terminal half-life in blood (approximately 24 hours) [], but a much shorter half-life in plasma (around 10.7 hours) due to its extensive binding to red blood cells. Interestingly, the relationship between Draflazine concentration and its pharmacodynamic effect, namely adenosine breakdown inhibition (ABI), is also non-linear and follows a sigmoidal Emax model []. This means a high degree of transporter occupancy by Draflazine is needed to achieve substantial ABI.

ANone: Draflazine demonstrated efficacy in various experimental settings:

- Augmented Vasodilation: In human studies, Draflazine enhanced the vasodilatory response to adenosine in the forearm without causing significant systemic effects [, ]. This suggests potential in enhancing adenosine-mediated cardioprotection.

- Cardioprotection in Animal Models: Draflazine showed cardioprotective effects in animal models of myocardial ischemia. It improved functional recovery, reduced ischemic contracture, and decreased creatine kinase release, indicating a reduction in myocardial damage [, , ].

- Antihyperalgesic Activity: Draflazine displayed antihyperalgesic activity in guinea pig models of inflammatory pain. It effectively reversed mechanical and thermal hyperalgesia, likely mediated by enhancing endogenous adenosine levels [].

- Increased Tissue Blood Flow: In rabbit models, Draflazine increased blood flow in contracting skeletal muscle, suggesting a potential mechanism for its therapeutic effect in conditions like intermittent claudication [].

ANone: The provided abstracts do not mention specific resistance mechanisms to Draflazine or its relation to cross-resistance with other compounds or drug classes.

A: While the provided research highlights the potential therapeutic benefits of Draflazine, they do not provide comprehensive data on its toxicology, long-term effects, or overall safety profile. One study mentioned that high caffeine levels in humans could potentially reduce the beneficial effects of Draflazine on myocardial function [], suggesting a possible interaction that requires further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.